![molecular formula C13H10N4OS2 B3216215 N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide CAS No. 1171233-46-7](/img/structure/B3216215.png)
N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide
Descripción general
Descripción
“N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide” is a compound that has been studied in the context of organo-carboxamide ruthenium (II) complexes . It is also referred to as HL1 in some studies .
Synthesis Analysis
The synthesis of this compound involves reactions with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors . The resulting organo-carboxamide ruthenium (II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Molecular Structure Analysis
The solid-state structures of the resulting complexes confirm distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh 3 /CO/H/Cl) .Chemical Reactions Analysis
These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 hours . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide, also known as N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]pyrazine-2-carboxamide:
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as several pathogenic fungi .
Anticancer Properties
Studies have indicated that this compound can induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
Due to its chemical structure, this compound can scavenge free radicals and reduce oxidative stress. This antioxidant activity is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
Research has shown that this compound can protect neurons from damage caused by oxidative stress and excitotoxicity. It has potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by preserving neuronal function and preventing cell death .
Antiviral Activity
This compound has demonstrated the ability to inhibit the replication of certain viruses. Its mechanism of action involves interfering with viral entry into host cells and inhibiting viral RNA synthesis. This makes it a promising candidate for the development of antiviral drugs .
Mecanismo De Acción
Target of Action
It has been found that similar compounds have been used in the formation of organo-carboxamide ruthenium (ii) complexes . These complexes have been studied for their potential catalytic properties in the transfer hydrogenation of ketones .
Mode of Action
The compound interacts with its targets to form organo-carboxamide ruthenium (II) complexes . These complexes have been found to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .
Biochemical Pathways
The compound is involved in the transfer hydrogenation of ketones This process is a type of redox reaction where a hydrogen atom is transferred from a donor molecule to an acceptor molecule
Result of Action
It has been found that similar compounds have displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .
Propiedades
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-19-13-17-9-3-2-8(6-11(9)20-13)16-12(18)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOAWXSRLCYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




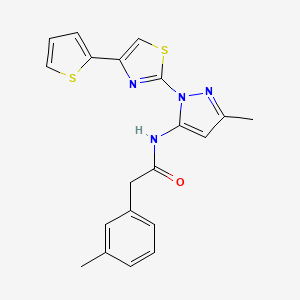
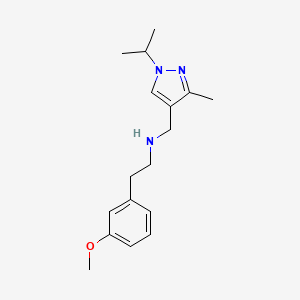
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216163.png)

![4-cyano-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3216170.png)
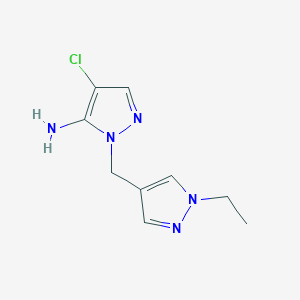
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3216190.png)
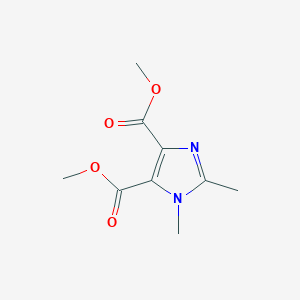
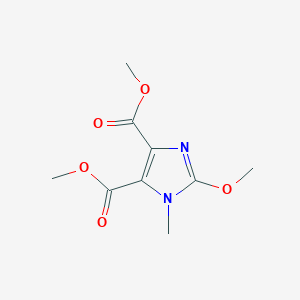
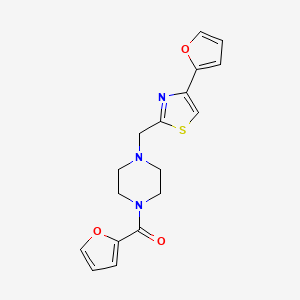

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B3216234.png)
